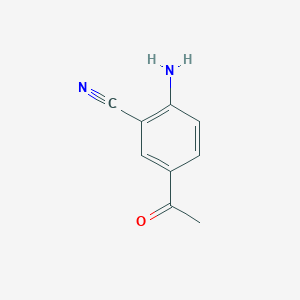

5-Acetyl-2-aminobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-2-aminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)7-2-3-9(11)8(4-7)5-10/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXQSPLLUXAJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446340 | |

| Record name | 5-Acetyl-2-aminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33720-71-7 | |

| Record name | 5-Acetyl-2-aminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Acetyl-2-aminobenzonitrile (CAS 33720-71-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-aminobenzonitrile, with the CAS number 33720-71-7, is a versatile organic compound that serves as a key intermediate in the synthesis of various chemical entities, most notably in the pharmaceutical sector. Its unique structure, featuring an acetyl group, an amino group, and a nitrile group on a benzene ring, provides multiple reactive sites for chemical modifications, making it a valuable building block for the development of novel therapeutic agents and other specialized chemicals. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known applications, with a focus on data presentation and experimental methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 33720-71-7 | [1][2] |

| Molecular Formula | C₉H₈N₂O | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 159-161 °C | [3] |

| Boiling Point | 375 °C (predicted) | [3] |

| Solubility | Soluble in ethanol, ethyl acetate, and chloroform; slightly soluble in water. | [3] |

| IUPAC Name | This compound | |

| Synonyms | 4'-Amino-3'-cyanoacetophenone, 5-Acetyl-anthranilonitrile, 2-Amino-5-acetylbenzonitrile | [1][2] |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. Below are detailed experimental protocols for plausible synthesis pathways.

Experimental Protocol 1: Cyanation of 4-Aminoacetophenone (Conceptual)

This conceptual protocol is based on the introduction of a nitrile group onto the 4-aminoacetophenone backbone. A common method for such a transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.

Step 1: Diazotization of 4-Aminoacetophenone

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-aminoacetophenone in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. The temperature should be carefully controlled.

-

An evolution of nitrogen gas will be observed. Allow the reaction to proceed to completion, which may require gentle warming.

-

After the reaction is complete, the mixture is typically neutralized and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Experimental Protocol 2: Amination of a Halogenated Precursor (Conceptual)

This conceptual protocol involves the introduction of an amino group onto a pre-existing acetyl benzonitrile scaffold via nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Starting Material: 2-Bromo-5-acetylbenzonitrile or 2-Chloro-5-acetylbenzonitrile

Method: Buchwald-Hartwig Amination

-

To an oven-dried reaction vessel, add the aryl halide (e.g., 2-bromo-5-acetylbenzonitrile), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a source of ammonia (e.g., a solution of ammonia in dioxane or an ammonia surrogate like benzophenone imine) and a dry, aprotic solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the necessary time to achieve completion, monitoring by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford this compound.

Applications in Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of Cimaterol . Cimaterol is a β-adrenergic agonist that has been investigated for its potential therapeutic effects, including as a bronchodilator and for its muscle-growth promoting properties. The synthesis of Cimaterol from this compound highlights the industrial relevance of this starting material.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data specifically detailing the biological activity, mechanism of action, or any modulated signaling pathways of this compound itself. Research has predominantly focused on its utility as a synthetic intermediate rather than its intrinsic biological effects.

While the biological activities of structurally related aminobenzonitrile derivatives have been explored in various contexts, these findings cannot be directly extrapolated to this compound. Future research is warranted to investigate the potential pharmacological profile of this compound, which may unveil novel therapeutic applications.

Conclusion

This compound is a chemical compound of significant interest due to its role as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. This guide has provided a summary of its key physicochemical properties and outlined plausible, detailed experimental protocols for its synthesis. While its application as a precursor to Cimaterol is established, its own biological activity remains an unexplored area. Further investigation into the pharmacological effects and potential mechanisms of action of this compound could open new avenues for drug discovery and development. Researchers are encouraged to explore these uncharted territories to fully realize the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Acetyl-2-aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-aminobenzonitrile, also known by synonyms such as 4'-Amino-3'-cyanoacetophenone and 5-Acetylanthranilonitrile, is a versatile organic compound with the chemical formula C₉H₈N₂O.[1][2] Its unique structure, featuring an acetyl group, an amino group, and a nitrile group on a benzene ring, makes it a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[2] Notably, it serves as a key precursor in the synthesis of cimbuterol, a beta-adrenergic agonist.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflow visualizations to support researchers and drug development professionals in their work with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 140 - 144 °C | |

| Boiling Point (Predicted) | 375 °C | [3] |

| Solubility | Low solubility in water; Soluble in ethanol and DMSO. | |

| pKa (Predicted) | -0.62 ± 0.10 | [3] |

| LogP (Computed, XLogP3) | 1.2 | [4] |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are provided below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure. This protocol is applicable if the compound can be melted without decomposition.

Methodology:

-

A small amount of this compound is placed in a small test tube (fusion tube).

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the molten sample.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[5][6]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6]

Solubility Determination

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Methodology:

-

Qualitative Assessment: A small, known amount of this compound (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL) at a specific temperature (e.g., 25 °C). The mixture is agitated, and the dissolution is observed visually.

-

Quantitative Assessment (Shake-Flask Method):

-

An excess amount of this compound is added to a flask containing a known volume of the solvent.

-

The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

pKa Determination (Potentiometric Titration in a Co-solvent)

Objective: To determine the acid dissociation constant (pKa) of this compound. Due to its low water solubility, a co-solvent system is often employed.

Methodology:

-

A known concentration of this compound is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water).[9][10]

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point. For results in an aqueous environment, extrapolation from measurements at different co-solvent concentrations may be necessary.[11]

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of the lipophilicity of this compound.

Methodology:

-

Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD) are pre-saturated with each other by vigorous mixing followed by separation.[12][13]

-

A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible layers.[14]

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of the partition coefficient.

Logical Workflow Visualization

While specific signaling pathways for this compound are not extensively documented in publicly available literature, its role as a synthetic intermediate suggests its potential as a starting point in drug discovery and development. The following diagram illustrates a generalized workflow for such a process, where a compound like this compound could serve as a key building block.

References

- 1. scbt.com [scbt.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | C9H8N2O | CID 10866627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. DSpace [diposit.ub.edu]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

An In-depth Technical Guide to 5-Acetyl-2-aminobenzonitrile: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-aminobenzonitrile is a key chemical intermediate with significant applications in the synthesis of a variety of heterocyclic compounds, most notably quinazolines, which are recognized for their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic profile of this compound. Furthermore, it delves into its synthetic applications, particularly as a precursor in the development of biologically active molecules, and outlines a general experimental protocol for its synthesis.

Molecular Structure and Chemical Formula

This compound, a substituted aromatic nitrile, possesses a molecular structure characterized by a benzene ring functionalized with an acetyl group, an amino group, and a nitrile group.

Molecular Formula: C₉H₈N₂O[1][2][3]

IUPAC Name: this compound[3]

CAS Number: 33720-71-7[1][2][3]

Synonyms: 4'-Amino-3'-cyanoacetophenone, 5-Acetyl-anthranilonitrile, 2-Amino-5-acetylbenzonitrile[1][2][3]

Molecular Weight: 160.17 g/mol [1][2][3]

SMILES: CC(=O)C1=CC(=C(C=C1)N)C#N[1][3]

The molecule's structure, featuring a nucleophilic amino group and electrophilic acetyl and nitrile functionalities, makes it a versatile building block in organic synthesis.[1]

Physicochemical Properties

This compound is typically a white to light yellow crystalline solid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline solid | |

| Molecular Weight | 160.17 g/mol | [1][2][3] |

| Melting Point | 140-144 °C | |

| Boiling Point | 374.5 ± 32.0 °C at 760 mmHg | |

| Solubility | Soluble in ethanol, ethyl acetate, and chloroform; slightly soluble in water. |

Spectroscopic Data and Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques. PubChem confirms the availability of GC-MS, IR, and Raman spectra for this compound.[3]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl protons of the acetyl group. The aromatic region will show a characteristic splitting pattern due to the substitution on the benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the nine carbon atoms in unique chemical environments, including the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the methyl carbon.

FT-IR Spectroscopy

The infrared spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and the C=O stretching of the acetyl group.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns resulting from the cleavage of the molecule.

Synthesis and Experimental Protocols

This compound is a valuable intermediate, and its synthesis is a critical step in the preparation of more complex molecules. One common synthetic route involves the manipulation of substituted 2-aminobenzonitriles.

General Synthetic Approach from 2-Aminobenzonitriles

A prevalent method for the synthesis of related structures involves the reaction of 2-aminobenzonitriles with organometallic reagents such as Grignard or organolithium reagents.[4]

Below is a conceptual workflow for the synthesis of a quinazoline derivative from this compound, illustrating its utility as a precursor.

Caption: Synthetic workflow from this compound.

Role in Drug Development and Biological Activity

While direct studies on the biological activity of this compound are limited, its significance lies in its role as a precursor for the synthesis of pharmacologically active compounds.[1] It is notably mentioned as an intermediate in the synthesis of cimaterol.[2]

Precursor to Quinazoline Scaffolds

Quinazoline derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7][8] this compound serves as a valuable starting material for the construction of the quinazoline ring system. The amino and nitrile groups can participate in cyclization reactions to form the fused pyrimidine ring characteristic of quinazolines.

The general biological importance of quinazolines derived from aminobenzonitriles is well-documented, with various derivatives showing potent anticancer and antimicrobial effects.[9] The specific substitution pattern originating from this compound can influence the biological activity of the resulting quinazoline molecule.

The following diagram illustrates the logical relationship between this compound and its potential application in developing therapeutic agents.

Caption: Role in the drug discovery process.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its unique molecular architecture provides a versatile platform for the synthesis of a wide array of organic compounds. Its primary value is realized in its application as a key intermediate in the construction of heterocyclic systems, particularly quinazolines, which are a cornerstone in the development of new therapeutic agents. Further exploration of the derivatives of this compound holds promise for the discovery of novel compounds with potent biological activities.

References

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H8N2O | CID 10866627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Spectral Analysis of 5-Acetyl-2-aminobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 5-Acetyl-2-aminobenzonitrile (CAS No: 33720-71-7). Due to the limited public availability of experimental spectra, this guide combines documented information with predicted data based on the analysis of structurally similar compounds. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for each analytical technique are provided.

Core Spectral Data

The spectral data for this compound, which has a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol , are summarized below.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the acetyl group protons, and the amine protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing acetyl and nitrile groups.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| CH₃ (Acetyl) | ~2.5 | Singlet | 3H |

| NH₂ (Amino) | ~4.0 - 5.0 | Broad Singlet | 2H |

| Aromatic H | ~6.8 - 7.8 | Multiplet | 3H |

¹³C NMR (Predicted): The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| CH₃ (Acetyl) | ~26 |

| C-CN (Nitrile) | ~95 |

| Aromatic CH | ~115 - 135 |

| Aromatic C-NH₂ | ~150 |

| C=O (Acetyl) | ~197 |

| Aromatic C-CN | Varies |

| Aromatic C-C=O | Varies |

| C≡N (Nitrile) | ~118 |

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.[1]

| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |

| N-H Stretch (Amine) | 3400 - 3200 | Medium-Strong, Doublet |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2230 - 2210 | Strong |

| C=O Stretch (Ketone) | 1680 - 1660 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-N Stretch (Amine) | 1350 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry data from a GC-MS analysis would likely show the molecular ion peak and characteristic fragmentation patterns.[1]

| m/z (Predicted) | Ion (Fragment) | Relative Intensity (Predicted) |

| 160 | [M]⁺ (Molecular Ion) | High |

| 145 | [M - CH₃]⁺ | Moderate |

| 117 | [M - COCH₃]⁺ | Moderate |

| 90 | [C₆H₄N]⁺ | Moderate |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for an organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified solid compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal reference standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically run at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the free induction decay (FID).

-

Data Processing: The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

IR Spectroscopy (FTIR-ATR)

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrument absorptions.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are often averaged to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (GC-MS with Electron Ionization)

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph (GC). The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source of the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.

Caption: Workflow for the spectral analysis and structural elucidation of this compound.

References

5-Acetyl-2-aminobenzonitrile: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-Acetyl-2-aminobenzonitrile, focusing on its solubility and stability. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the standard methodologies and best practices for determining these critical parameters. It is designed to equip researchers, scientists, and drug development professionals with the necessary frameworks to conduct their own detailed investigations. This guide includes general experimental protocols, data presentation templates, and workflow visualizations to facilitate a thorough and systematic evaluation of this compound for research and development purposes.

Introduction

This compound (CAS No. 33720-71-7) is a chemical intermediate with potential applications in pharmaceutical synthesis.[1][2] Its molecular structure, featuring an acetyl group, an amino group, and a nitrile group on a benzene ring, suggests a complex physicochemical profile that warrants detailed investigation. Understanding the solubility and stability of this compound is paramount for its successful application in drug discovery and development, influencing formulation, bioavailability, and shelf-life.

This guide presents a framework for the systematic evaluation of the solubility and stability of this compound, in line with industry standards and regulatory expectations.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 140 - 144 °C | [3] |

| CAS Number | 33720-71-7 | [1][2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Currently, only qualitative solubility data for this compound is widely available. It is reported to have low solubility in water and is soluble in some organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[3] To support drug development, a comprehensive quantitative solubility assessment is necessary.

Experimental Protocols for Solubility Determination

Two common methods for solubility determination are the kinetic and thermodynamic (or equilibrium) shake-flask methods.

3.1.1. Kinetic Solubility Assessment

This high-throughput method is often used in early drug discovery to rank compounds.

-

Objective: To determine the concentration at which a compound, dissolved in a co-solvent (typically DMSO), precipitates when added to an aqueous buffer.

-

Methodology:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Transfer a small aliquot of each dilution to a corresponding well of a new 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Mix and incubate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C or 37 °C).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

The highest concentration that does not show precipitation is reported as the kinetic solubility.

-

3.1.2. Thermodynamic (Equilibrium) Solubility Assessment

This method provides the true equilibrium solubility and is considered the gold standard.

-

Objective: To determine the saturation concentration of a compound in a solvent at equilibrium.

-

Methodology:

-

Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, ethanol, relevant buffers) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After incubation, visually inspect for the presence of undissolved solid.

-

Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Presentation for Solubility

Quantitative solubility data should be presented in a clear and organized manner.

Table 2: Template for Thermodynamic Solubility Data of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| Purified Water | 25 | Shake-Flask HPLC | ||

| Purified Water | 37 | Shake-Flask HPLC | ||

| 0.1 N HCl (pH 1.2) | 37 | Shake-Flask HPLC | ||

| Phosphate Buffer (pH 6.8) | 37 | Shake-Flask HPLC | ||

| Ethanol | 25 | Shake-Flask HPLC | ||

| DMSO | 25 | Shake-Flask HPLC |

Stability Profile

The chemical stability of an API is crucial for ensuring its safety, efficacy, and shelf-life. This compound is reported to be stable under normal conditions.[3] However, comprehensive stability testing under various stress conditions is required to identify potential degradation pathways and to establish appropriate storage and handling procedures.

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to develop stability-indicating analytical methods and to understand the degradation pathways of the compound.

-

Objective: To intentionally degrade the sample under more aggressive conditions than those used in long-term stability studies.

-

Methodology:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified duration.

-

Photostability: Expose a solution of the compound and the solid compound to a light source with a specified illumination (e.g., according to ICH Q1B guidelines). A dark control should be run in parallel.

-

At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method to determine the amount of remaining parent compound and to detect and quantify any degradation products.

-

Data Presentation for Stability

The results of forced degradation studies should be summarized to show the extent of degradation under each stress condition.

Table 3: Template for Forced Degradation Study of this compound

| Stress Condition | Duration | Assay of Parent (%) | Major Degradation Products (Retention Time) | Remarks |

| 0.1 N HCl (60 °C) | 24 hours | |||

| 0.1 N NaOH (60 °C) | 8 hours | |||

| 3% H₂O₂ (RT) | 24 hours | |||

| Dry Heat (80 °C) | 48 hours | |||

| Photostability (ICH Q1B) | Per guideline |

Visualized Workflows

The following diagrams illustrate the general workflows for solubility and stability testing.

Caption: General experimental workflows for kinetic and thermodynamic solubility determination.

Caption: Workflow for conducting forced degradation studies to assess stability.

Conclusion

While this compound is a compound of interest for pharmaceutical research, a thorough, quantitative understanding of its solubility and stability is essential for its advancement in the drug development pipeline. This guide provides the necessary framework and standardized protocols for researchers to generate this critical data. The systematic application of these methodologies will enable a robust characterization of this compound, facilitating informed decisions regarding its formulation, handling, and storage, and ultimately supporting its potential therapeutic applications. Further research to generate and publish specific quantitative data for this compound is highly encouraged to enrich the scientific literature and aid future development efforts.

References

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 5-Acetyl-2-aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 5-acetyl-2-aminobenzonitrile in electrophilic aromatic substitution reactions. This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other functional materials.[1] Understanding its substitution patterns is crucial for the rational design of novel compounds. This document outlines the theoretical principles governing the reactivity of this molecule, predicts the regioselectivity of common electrophilic substitution reactions, and provides detailed experimental protocols based on established methodologies for analogous compounds.

Introduction to this compound

This compound, also known as 4'-amino-3'-cyanoacetophenone, is an aromatic compound featuring three key functional groups: an amino group, an acetyl group, and a nitrile (cyano) group. Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| CAS Number | 33720-71-7 |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Appearance | White to light yellow crystalline solid |

| Solubility | Soluble in ethanol, ethyl acetate, and chloroform; slightly soluble in water. |

The unique arrangement of these functional groups on the benzene ring dictates its chemical behavior, particularly its susceptibility and orientation in electrophilic aromatic substitution reactions.

Theoretical Framework: Reactivity and Directing Effects

The reactivity of a substituted benzene ring towards electrophilic attack is governed by the electronic properties of its substituents. Substituents are broadly classified as either activating or deactivating, and as ortho/para-directing or meta-directing.

-

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They are typically ortho/para directors.

-

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. They are generally meta directors (with the exception of halogens).

In the case of this compound, we have the following substituents:

-

2-Amino group (-NH₂): This is a strongly activating group due to the resonance donation of the nitrogen lone pair into the ring. It is a powerful ortho- and para-director.

-

5-Acetyl group (-COCH₃): This is a deactivating group due to both its electron-withdrawing inductive and resonance effects. It is a meta-director.

-

1-Cyano group (-CN): This is also a deactivating group due to its strong electron-withdrawing inductive and resonance effects. It is a meta-director.

The overall reactivity and regioselectivity of the molecule are determined by the interplay of these directing effects. The potent activating and ortho/para-directing influence of the amino group is expected to dominate over the deactivating and meta-directing effects of the acetyl and cyano groups.

The diagram below illustrates the predicted logical flow for determining the sites of electrophilic substitution on this compound.

References

5-Acetyl-2-aminobenzonitrile: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 5-Acetyl-2-aminobenzonitrile (CAS No. 33720-71-7). The information presented herein is intended to support laboratory safety protocols and risk assessments. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information from structurally similar compounds, such as other aminobenzonitrile derivatives. All personnel handling this chemical should be adequately trained in general chemical safety and have access to and be familiar with the contents of a specific Safety Data Sheet (SDS) if available from the supplier.

Hazard Identification and Classification

This compound is classified as harmful if swallowed, inhaled, or in contact with skin[1]. While a comprehensive GHS classification is not widely available, based on data for analogous compounds, it should be handled with care.

Table 1: GHS Classification and Hazard Statements (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

Note: This classification is inferred from data on similar compounds and should be used for guidance pending a complete SDS for this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 33720-71-7 | [2][3] |

| Molecular Formula | C₉H₈N₂O | [1][3] |

| Molecular Weight | 160.17 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 140 - 144 °C | [1] |

| Solubility | Low solubility in water. Soluble in organic solvents like ethanol and DMSO. | [1] |

| Stability | Stable under normal conditions. | [1] |

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

The following diagram outlines the recommended personal protective equipment for handling this compound.

Caption: Recommended Personal Protective Equipment (PPE).

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining the integrity of the compound and ensuring personnel safety.

Handling:

-

Avoid contact with skin, eyes, and clothing[4].

-

Do not breathe dust[4].

-

Wash hands thoroughly after handling[4].

-

Keep away from heat, sparks, and open flames[1].

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

Storage:

-

Store in a cool, dry, and well-ventilated area[1].

-

Keep the container tightly closed[1].

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4].

-

Keep in a dark place under an inert atmosphere at room temperature.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 3: First Aid Measures for this compound

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 3).

-

Avoid dust formation.

-

Sweep up the spilled solid material and place it in a suitable container for disposal.

-

Avoid dispersal of dust in the air.

-

Wash the spill area with soap and water.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Emergency Response Workflow

The following diagram illustrates a logical workflow for responding to an accidental exposure to this compound.

Caption: Emergency response workflow for accidental exposure.

Toxicological Information

There is limited specific toxicological data available for this compound. The hazard classification is primarily based on the expected properties of aminobenzonitrile derivatives.

Table 4: Quantitative Toxicological Data (Data Not Available)

| Test | Route | Species | Value |

| LD50 | Oral | Rat | Data not available |

| LD50 | Dermal | Rabbit | Data not available |

| LC50 | Inhalation | Rat | Data not available |

Note: Researchers should exercise caution and handle the compound as potentially toxic.

Experimental Protocols

Detailed experimental protocols for the determination of safety parameters for this compound are not available in the public domain. Standard OECD guidelines for testing of chemicals would be the recommended starting point for any toxicological evaluation.

Disclaimer

The information provided in this guide is intended for use by qualified personnel and is based on the best available information at the time of writing. It is not a substitute for a formal risk assessment or a specific Safety Data Sheet (SDS) provided by the supplier. Users should always consult the most current safety information and exercise due diligence in the safe handling of this chemical. Google and its affiliates assume no liability for any loss, injury, or damage resulting from the use of this information.

References

A Theoretical and Computational Roadmap for the Analysis of 5-Acetyl-2-aminobenzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-aminobenzonitrile is a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its molecular structure, electronic properties, and vibrational characteristics is crucial for elucidating its structure-activity relationships and designing novel derivatives. This technical guide outlines a detailed theoretical and computational framework for the in-depth analysis of this compound. It integrates quantum chemical calculations with spectroscopic methodologies to provide a robust characterization of this molecule. While a dedicated comprehensive study on this specific molecule is not yet available in published literature, this document leverages established computational protocols for analogous benzonitrile derivatives to propose a definitive roadmap for future research. The methodologies detailed herein, including Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, Nuclear Magnetic Resonance (NMR) chemical shift prediction, and frontier molecular orbital analysis, are presented as a blueprint for obtaining critical quantitative data. This guide is intended to serve as a foundational resource for researchers initiating theoretical and experimental investigations into this compound and related compounds.

Introduction

Benzonitrile derivatives are a cornerstone in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials. The presence of both an acetyl and an amino group on the benzonitrile scaffold in this compound (C₉H₈N₂O, CAS: 33720-71-7) suggests a molecule with intriguing electronic and reactive properties. The amino group acts as an electron donor, while the acetyl and nitrile groups are electron-withdrawing, creating a push-pull system that can influence the molecule's polarity, reactivity, and spectroscopic signatures.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties of organic molecules with high accuracy. When combined with experimental spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, DFT provides a holistic understanding of molecular structure and behavior. This guide outlines the standard computational and experimental protocols necessary to fully characterize this compound.

Computational Methodology

The theoretical investigation of this compound would be centered around Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy for organic molecules.

Geometry Optimization

The first step in the computational analysis is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization.

-

Method: Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]

-

Basis Set: 6-311++G(d,p). This basis set is robust for organic molecules, with diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) for non-spherical electron distributions.[1]

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Procedure: The optimization is performed without symmetry constraints to locate the global minimum on the potential energy surface. The convergence criteria are met when the forces acting on the atoms are negligible.[1]

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two purposes:

-

Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated frequencies can be correlated with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes. A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental values due to the harmonic approximation and basis set limitations.

NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts.

-

Method: GIAO within the DFT framework (B3LYP/6-311++G(d,p)).

-

Procedure: The ¹H and ¹³C NMR chemical shifts are calculated for the optimized geometry. The computed isotropic shielding values are then referenced to the shielding of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.

-

Procedure: The energies of the HOMO and LUMO are calculated from the optimized structure. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Experimental Protocols

Experimental data is essential to validate the results of the computational models.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An experimental FT-IR spectrum for this compound has been recorded, providing a basis for comparison with theoretical calculations.

-

Instrument: Bruker IFS 85 Spectrometer or equivalent.[2]

-

Technique: KBr-Pellet method.[2]

-

Procedure: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands corresponding to the vibrational modes of the functional groups (e.g., N-H stretch, C≡N stretch, C=O stretch) are then identified.

Data Presentation

The quantitative data obtained from the proposed computational studies should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Calculated Geometric Parameters (Optimized at B3LYP/6-311++G(d,p))

| Bond/Angle | Calculated Value (Å or °) |

| C1-C2 | Placeholder |

| C-N (nitrile) | Placeholder |

| C=O (acetyl) | Placeholder |

| C-N (amino) | Placeholder |

| ∠(C1-C2-C3) | Placeholder |

| Dihedral Angle | Placeholder |

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental FT-IR | Assignment |

| ν(N-H) asymmetric | Placeholder | Placeholder | NH₂ stretch |

| ν(N-H) symmetric | Placeholder | Placeholder | NH₂ stretch |

| ν(C-H) aromatic | Placeholder | Placeholder | C-H stretch |

| ν(C≡N) nitrile | Placeholder | Placeholder | C≡N stretch |

| ν(C=O) acetyl | Placeholder | Placeholder | C=O stretch |

| δ(N-H) scissoring | Placeholder | Placeholder | NH₂ bend |

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Referenced to TMS

| Atom | Calculated Chemical Shift (ppm) |

| H1 | Placeholder |

| C1 | Placeholder |

| C2 | Placeholder |

Table 4: Calculated Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | Placeholder |

| LUMO Energy | Placeholder |

| HOMO-LUMO Energy Gap | Placeholder |

Visualizations

Visual representations are critical for understanding complex relationships and workflows.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: A typical workflow for the computational analysis of this compound using DFT.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By following the outlined DFT methodologies and correlating the findings with experimental spectroscopic data, researchers can obtain a detailed understanding of the molecule's structural, vibrational, and electronic properties. The resulting quantitative data will be invaluable for predicting its reactivity, understanding its potential biological activity, and guiding the design of new functional molecules. This proposed roadmap serves as a catalyst for future research, enabling a deeper exploration of this promising chemical entity.

References

An In-depth Technical Guide to 5-Acetyl-2-aminobenzonitrile: Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-aminobenzonitrile, a key chemical intermediate, holds a significant position in the landscape of pharmaceutical synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, and fundamental chemical properties. It details a plausible synthetic pathway via Friedel-Crafts acylation, offering a foundational experimental protocol for its preparation. While direct biological activity of the compound itself is not extensively documented, its critical role as a precursor to the β-adrenergic agonist Cimaterol underscores its importance in medicinal chemistry. This document serves as a technical resource for professionals engaged in organic synthesis, drug discovery, and the development of novel therapeutics.

Introduction

This compound, also known by its synonyms 4'-Amino-3'-cyanoacetophenone and 5-Acetyl-anthranilonitrile, is a substituted benzonitrile derivative with the chemical formula C₉H₈N₂O.[1][2] Its molecular structure, featuring an acetyl group, an amino group, and a nitrile group on a benzene ring, makes it a versatile building block in organic synthesis. The compound is primarily recognized for its role as a crucial intermediate in the production of a range of chemicals, most notably in the synthesis of pharmaceuticals.[2][3] One of the most significant applications of this compound is as a precursor in the synthesis of Cimaterol, a well-known β-adrenergic agonist.[2][3]

Discovery and Historical Background

The precise date and discoverer of this compound are not prominently documented in readily available scientific literature. Its emergence is intrinsically linked to the research and development of compounds targeting adrenergic receptors. The scientific focus has largely been on the final, biologically active molecules, with the intermediates, such as this compound, receiving less direct attention in historical accounts.

The development of β-adrenergic agonists, a class of drugs that stimulate β-adrenergic receptors, gained significant momentum in the mid-20th century. Research in this area led to the discovery of numerous compounds with therapeutic applications, including bronchodilators and tocolytic agents. Cimaterol, a potent β-adrenergic agonist, was developed within this context. Consequently, the synthesis of its precursors, including this compound, would have been a necessary step in its chemical development. The historical significance of this compound is therefore best understood as a critical step in the synthetic pathway to a pharmacologically important molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 33720-71-7 | [2] |

| Molecular Formula | C₉H₈N₂O | [2] |

| Molecular Weight | 160.17 g/mol | |

| Appearance | White to off-white solid (typical) | [4] |

| Melting Point | 140 - 144 °C | [4] |

| Solubility in Water | Low solubility | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO | [4] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(=O)C1=CC(=C(C=C1)N)C#N | [1] |

Synthesis

The synthesis of this compound can be logically achieved through the Friedel-Crafts acylation of 2-aminobenzonitrile. This well-established reaction in organic chemistry introduces an acyl group onto an aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation of 2-Aminobenzonitrile

This protocol describes a plausible method for the synthesis of this compound based on the principles of the Friedel-Crafts acylation reaction.

Materials:

-

2-Aminobenzonitrile

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).[5]

-

Cool the mixture to 0°C in an ice/water bath.[5]

-

Slowly add acetyl chloride dropwise to the cooled suspension with vigorous stirring.[5]

-

After the addition of acetyl chloride is complete, add a solution of 2-aminobenzonitrile in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.[5]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.[5]

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[5]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions:

-

Aluminum chloride is corrosive and reacts violently with water. Handle with care in a fume hood.

-

Acetyl chloride is corrosive and a lachrymator. Handle in a fume hood.

-

The reaction is exothermic and should be cooled appropriately.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Role in Pharmaceutical Synthesis

The primary significance of this compound lies in its utility as a synthetic intermediate. Its structure is strategically suited for further chemical transformations to build more complex molecules with desired pharmacological activities.

Synthesis of Cimaterol

This compound is a documented intermediate in the synthesis of Cimaterol.[2][3] Cimaterol is a β-adrenergic agonist, a class of compounds that bind to and activate β-adrenergic receptors.[6] These receptors are involved in various physiological processes, and their activation can lead to effects such as bronchodilation and uterine relaxation. The synthesis of Cimaterol from this compound typically involves the reduction of the acetyl group to a secondary alcohol, followed by reaction with an appropriate amine to introduce the side chain responsible for its adrenergic activity.

Logical Relationship Diagram

References

- 1. This compound | C9H8N2O | CID 10866627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 33720-71-7 | Benchchem [benchchem.com]

- 4. This compound: Properties, Uses, Safety & Supplier China | High-Quality Chemical Manufacturer [nj-finechem.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. Cimaterol | C12H17N3O | CID 2755 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines from 5-Acetyl-2-aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The unique structural features of quinazolines allow them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The 6-acetyl-substituted quinazoline core, in particular, is a key pharmacophore in the development of potent enzyme inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), a critical signaling protein in many cancers.

These application notes provide a detailed overview and experimental protocols for the synthesis of quinazoline derivatives from the readily available starting material, 5-Acetyl-2-aminobenzonitrile. The methodologies described herein are based on established synthetic strategies and are intended to guide researchers in the efficient preparation of these valuable compounds for further investigation in drug discovery and development programs.

Synthetic Strategies Overview

The synthesis of the quinazoline ring from this compound can be achieved through several reliable methods. The most common approaches involve the cyclocondensation of the 2-aminobenzonitrile core with a one-carbon synthon, which provides the C2 and N3 atoms of the quinazoline ring. Two widely applicable and effective methods are detailed below:

-

Reaction with Orthoesters and Amines: This is a versatile one-pot, three-component reaction that allows for the introduction of diverse substituents at the 2- and 4-positions of the quinazoline ring. The reaction typically proceeds by the initial formation of an intermediate from the 2-aminobenzonitrile and the orthoester, followed by cyclization with an amine.

-

Acid-Mediated Cyclization with Formamide (Niementowski Reaction Adaptation): This method provides a direct route to 6-acetylquinazolin-4(3H)-one. The reaction involves the cyclization of this compound with formamide, which acts as both the solvent and the source of the C2-N3 unit of the quinazoline ring. While the classical Niementowski reaction utilizes anthranilic acids, this adaptation for 2-aminobenzonitriles is an effective pathway to quinazolinones.

Data Presentation

The following tables summarize the quantitative data for the synthesis of representative 6-acetylquinazoline derivatives from this compound using the protocols detailed in this document.

Table 1: Synthesis of 6-Acetyl-4-aminoquinazoline via Reaction with Triethyl Orthoformate and Ammonium Acetate

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound | Triethyl Orthoformate | Ammonium Acetate | Acetic Acid | 120 | 4 | 85 |

Table 2: Synthesis of 6-Acetylquinazolin-4(3H)-one via Acid-Mediated Cyclization with Formamide

| Entry | Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound | Formamide | Formic Acid | 150 | 6 | 78 |

Experimental Protocols

Protocol 1: Synthesis of 6-Acetyl-4-aminoquinazoline

This protocol describes a one-pot synthesis of 6-Acetyl-4-aminoquinazoline from this compound, triethyl orthoformate, and ammonium acetate.

Materials:

-

This compound

-

Triethyl orthoformate

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for workup and purification

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.60 g, 10 mmol), triethyl orthoformate (2.22 g, 15 mmol), and ammonium acetate (1.16 g, 15 mmol).

-

Add glacial acetic acid (20 mL) to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to 120 °C with stirring for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) with stirring.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford pure 6-Acetyl-4-aminoquinazoline.

-

Dry the product under vacuum. Expected yield: ~85%.

Protocol 2: Synthesis of 6-Acetylquinazolin-4(3H)-one

This protocol details the synthesis of 6-Acetylquinazolin-4(3H)-one from this compound and formamide.

Materials:

-

This compound

-

Formamide

-

Formic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for workup and purification

Procedure:

-

In a 50 mL round-bottom flask, place this compound (1.60 g, 10 mmol) and formamide (20 mL).

-

Add a catalytic amount of formic acid (5-10 drops).

-

Attach a reflux condenser and place the flask in a preheated oil bath at 150 °C.

-

Heat the mixture under reflux with stirring for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of cold water.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dry the crude product in an oven at 60 °C.

-

Recrystallize from a suitable solvent such as ethanol or acetic acid to obtain pure 6-Acetylquinazolin-4(3H)-one.

-

Dry the purified product under vacuum. Expected yield: ~78%.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of 6-acetylquinazoline derivatives.

EGFR Signaling Pathway Inhibition

Many 6-acetylquinazoline derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Caption: Inhibition of the EGFR signaling pathway by 6-acetylquinazoline derivatives.

Application Notes and Protocols for 5-Acetyl-2-aminobenzonitrile as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-aminobenzonitrile, also known as 4'-Amino-3'-cyanoacetophenone, is a versatile bifunctional molecule serving as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its unique structure, featuring an amino group, a nitrile group, and an acetyl moiety, provides multiple reactive sites for the construction of complex heterocyclic systems. This document outlines its key applications, provides detailed experimental protocols for its synthesis and subsequent use, and presents relevant data for researchers in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 33720-71-7 | [2][3] |

| Molecular Formula | C₉H₈N₂O | [2][3] |

| Molecular Weight | 160.17 g/mol | [2][3] |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Soluble in ethanol, ethyl acetate, and chloroform; slightly soluble in water.[1] |

Applications in Pharmaceutical Synthesis

This compound is a valuable building block for the synthesis of several classes of biologically active compounds, most notably quinazolines and as a key intermediate for specific drugs like cimaterol.

Synthesis of Quinazoline Scaffolds for Kinase Inhibitors

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many approved and investigational kinase inhibitors used in oncology.[4][5] The 2-amino-5-acetylbenzonitrile moiety can be elaborated into the quinazoline ring system, where the acetyl group can serve as a handle for further functionalization to modulate kinase selectivity and potency. The general synthetic approach involves the condensation of the aminobenzonitrile with a suitable reagent to form the pyrimidine ring of the quinazoline system.[4]

Intermediate for Cimaterol Synthesis

This compound is a documented intermediate in the synthesis of Cimaterol.[2] Cimaterol is a β-adrenergic agonist that has been investigated for its bronchodilator and tocolytic properties.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation of 2-Aminobenzonitrile

This protocol describes a general method for the Friedel-Crafts acylation of 2-aminobenzonitrile. Optimization of reaction conditions may be required to achieve optimal yields.

Materials:

-

2-Aminobenzonitrile

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension via the dropping funnel.

-

To this mixture, add a solution of 2-aminobenzonitrile (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Quantitative Data (Illustrative):

| Reactant | Molar Ratio | Purity | Yield (%) |

| 2-Aminobenzonitrile | 1.0 | >98% | 60-75 |

| Acetyl chloride | 1.1 | >99% | |

| Aluminum chloride | 1.2 | >99% |

Note: Yields are illustrative and can vary based on reaction scale and optimization.

Protocol 2: Synthesis of 2-Amino-4-iminoquinazoline Derivatives

This protocol is adapted from a general procedure for the synthesis of 2-amino-4-iminoquinazolines from 2-aminobenzonitriles.[6]

Materials:

-

This compound

-

N-Benzyl cyanamide

-

Hydrochloric acid (HCl)

-

Hexafluoroisopropanol (HFIP)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 mmol) in hexafluoroisopropanol (5 mL), add N-benzyl cyanamide (1.5 mmol) and hydrochloric acid (2.0 mmol).

-

Stir the resulting mixture at 70 °C for 1 hour.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired 2-amino-4-iminoquinazoline derivative.

Visualizations

Synthesis of this compound

Caption: Synthetic pathway for this compound.

General Workflow for Quinazoline Synthesis

Caption: Workflow for quinazoline synthesis from the intermediate.

References

- 1. chembk.com [chembk.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. ZA201402561B - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 4. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Reaction of 5-Acetyl-2-aminobenzonitrile with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction